Pigment yellow 73
Description
Overview of Azo Pigments and Their Significance in Industrial and Research Applications
Azo pigments are a major class of organic colorants characterized by the presence of one or more azo groups (-N=N-) which connect aromatic rings. fishersci.senih.gov This chromophore is fundamental to their color properties. fishersci.senih.gov Accounting for 60-70% of all dyes used in industrial applications, azo compounds are the most widely utilized group of colorants. baiwei.org Their popularity stems from the versatility of their synthesis, which allows for the creation of a wide spectrum of colors, including reds, oranges, and yellows. fishersci.ca
Industrially, azo pigments are indispensable in the coloration of a vast array of materials. They are extensively used in printing inks, paints and coatings, plastics, rubber, and textiles. baiwei.orgfishersci.canih.gov The specific application often depends on the pigment's properties, such as solubility, particle size, and resistance to light, weather, and chemicals. fishersci.cauni.lu In research, azo compounds are studied for their synthesis pathways, crystal structures, and potential in new applications. fishersci.senih.gov Some studies have begun to investigate their biological activities, such as potential antimicrobial properties, and their use in biomedical applications and for creating advanced materials. fishersci.senih.gov
Historical Development and Evolution of Synthetic Organic Pigments (SOPs)
The era of synthetic organic pigments (SOPs) began in the mid-19th century, marking a significant shift away from a reliance on natural pigments derived from minerals, plants, and animals. nih.govthegoodscentscompany.com A pivotal moment was the accidental discovery of mauveine, the first aniline (B41778) dye, by William Henry Perkin in 1856. nih.govthegoodscentscompany.com This discovery was a catalyst for the burgeoning field of organic chemistry and led to the development of hundreds of synthetic colorants. nih.gov
Early synthetic pigments were often derived from coal tar, a byproduct of coal processing, which provided the aromatic building blocks necessary for their creation. thegoodscentscompany.comthermofisher.inwikipedia.org The late 19th and early 20th centuries saw rapid innovation, with the synthesis of important pigment classes like the azo and diazo compounds, which offered consistent quality and a broader color palette than many natural alternatives. nih.govfishersci.ca Over time, new classes of high-performance pigments, such as phthalocyanines and quinacridones, were introduced to overcome the limitations of earlier pigments, offering superior lightfastness and stability. wikipedia.orgfishersci.ca This continuous evolution, driven by industrial demand for more durable and vibrant colors, has established SOPs as fundamental components in modern manufacturing. nih.govwikipedia.org
Specific Focus on Pigment Yellow 73 (PY-73) within the Azo Pigment Class
This compound, also known as Hansa Yellow 4GX, is a monoazo pigment, meaning its molecular structure contains a single azo group. wikipedia.orgfishersci.casigmaaldrich.com It is produced through a classic azo coupling reaction, which involves the diazotization of 4-Chloro-2-nitrobenzenamine, followed by its coupling with N-(2-methoxyphenyl)-3-oxobutanamide. sigmaaldrich.com
PY-73 is a brilliant yellow powder with a distinct greenish shade. wikipedia.org It is recognized for its good lightfastness, weather fastness, and resistance to acids and alkalis. wikipedia.orguni.lu These properties make it a versatile and economical choice for a range of applications. wikipedia.org It is widely used in water-based decorative paints, industrial paints, and various printing inks (water-based, solvent-based, and paste inks). wikipedia.orgfishersci.ca It is also utilized for coloring plastics and for textile printing. wikipedia.org However, due to a risk of blooming, it is generally not suitable for stoving enamels. wikipedia.org Its stability against recrystallization is a notable advantage compared to other Hansa Yellow grades, making it particularly suitable for tinting emulsion paints. wikipedia.org
Below are the key chemical and physical properties of this compound:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11738 |
| CAS Number | 13515-40-7 |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ |
| Molecular Weight | 390.78 g/mol |
| Appearance | Yellow Powder |
| Shade | Greenish Yellow |
| Heat Resistance | 140-180°C |
| Light Fastness (1-8 scale) | 6 |
| Density | ~1.60 g/cm³ |
| Oil Absorption | 40-45 g/100g |
Note: The values presented in this table are approximate and can vary depending on the specific grade and manufacturer. wikipedia.org
Research Gaps and Future Directions in this compound Studies
While this compound is a well-established commercial pigment, several avenues for future academic and industrial research remain.
One significant area for investigation is the enhancement of its physical properties. Although it has good lightfastness, its heat resistance is moderate, limiting its use in high-temperature plastic applications. wikipedia.org Research could focus on synthetic modifications or post-treatment processes to improve its thermal stability, potentially expanding its utility.
Further exploration into the control of its crystal structure and particle size distribution during synthesis could lead to improved performance characteristics. fishersci.se For instance, achieving a narrower particle size distribution could enhance its transparency and dispersibility in various media. fishersci.se Computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the electronic properties of PY-73 and its interactions with different substrates, guiding the rational design of improved pigments. fishersci.se
There is also emerging interest in the novel applications of organic pigments beyond traditional coloration. Research has begun to explore the use of PY-73 in the development of biocompatible materials, such as polymeric scaffolds for tissue engineering, where its color could serve as a visual monitor for scaffold degradation. wikipedia.org Further studies are needed to fully understand its biocompatibility and potential in such advanced applications. Additionally, investigating the biological activities hinted at in related azo compounds, such as antimicrobial effects, could open new functional uses for PY-73 derivatives. fishersci.se Bridging the gap between laboratory findings and real-world industrial applicability remains a critical challenge for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-13-5-3-4-6-15(13)27-2)21-20-12-8-7-11(18)9-14(12)22(25)26/h3-9,16H,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHCXDDGQQLPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051691 | |
| Record name | C.I. Pigment Yellow 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13515-40-7 | |
| Record name | Pigment Yellow 73 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 11738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL1J43EKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Methodologies of Pigment Yellow 73
Classical Azo Pigment Chemistry: Diazotization and Coupling Reactions
The traditional and most common method for producing Pigment Yellow 73 involves a two-step process characteristic of azo pigment synthesis: diazotization followed by an azo coupling reaction. This process yields fine particles that are well-suited for dispersion in hydrophobic materials.
The synthesis begins with the diazotization of a primary aromatic amine. In the case of this compound, the typical starting material, or diazo component, is 4-Chloro-2-nitrobenzenamine. colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.com This process involves dissolving the amine in an acidic medium, such as hydrochloric acid, and then treating it with a solution of sodium nitrite (B80452) at a low temperature, generally between 0 and 10°C. environmentclearance.nic.in This reaction converts the primary amine into a diazonium salt. To ensure the purity of the resulting diazonium salt, any excess nitrous acid may be neutralized with urea (B33335) to prevent unwanted side reactions. google.com
Another primary aromatic amine that can be used as a diazo component is 2,2'-diaminophenyl ether (BAPE), which also undergoes diazotization in the presence of hydrochloric acid and sodium nitrite at low temperatures (0–5°C). google.com
The second step is the coupling reaction, where the newly formed diazonium salt is reacted with a coupling component. For this compound, common coupling components include N-(2-methoxyphenyl)-3-oxobutanamide and 5-acetoacetylaminobenzimidazolone (AABI). colorbloomdyes.comcolorbloomdyes.comdyestuffintermediates.comchembk.com
The coupling component is typically dissolved in an alkaline solution, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, to form a reactive species. environmentclearance.nic.ingoogle.com The diazonium salt solution is then added to this solution. The reaction is carefully controlled to achieve the desired pigment properties. For instance, when using AABI, it is dissolved in a strong alkaline medium, and then the pH is adjusted to a weakly alkaline state to precipitate the AABI as fine particles before the diazonium salt is added. google.comgoogle.com
The final properties of this compound, such as its crystallinity, particle size, and purity, are highly dependent on the precise control of several reaction parameters.
pH: The pH of the reaction medium is critical. For the coupling reaction, a specific pH range ensures that the reaction proceeds smoothly and completely. For example, a pH of 7–7.5, maintained with a buffer system like ammonium (B1175870) chloride/ammonia (B1221849), helps to stabilize the diazo intermediate and prevent premature coupling. In other systems, a pH between 3 and 6.5 is optimal, with a range of 5.5 to 6.0 being particularly effective for achieving a fast and complete reaction. google.comgoogle.com After the initial coupling, adjusting the pH to between 4.0 and 4.5 with sodium acetate (B1210297) can be a subsequent step. environmentclearance.nic.inenvironmentclearance.nic.in
Temperature: Temperature control is essential throughout the synthesis. The diazotization step is carried out at low temperatures (0–10°C) to keep the diazonium salt stable. environmentclearance.nic.in The coupling reaction temperature is also carefully managed, often between 15°C and 40°C, to balance the reaction rate with crystal growth. google.com Following the coupling, the crude pigment slurry is often heated to temperatures around 90–100°C to anneal crystal defects, which improves color strength and solvent resistance. environmentclearance.nic.in
Solvent Polarity: The choice of solvent and its polarity can influence the pigment's final form. While traditional methods may use organic solvents like isopropanol (B130326) or dimethylformamide for conditioning, these can increase production costs due to the need for solvent recovery. Water-based post-treatment methods are being explored to reduce volatile organic compound (VOC) emissions.
The following table summarizes the influence of key reaction parameters on the synthesis of this compound.
| Parameter | Optimal Range/Value | Effect on Pigment Properties |
| Diazotization Temperature | 0–10°C environmentclearance.nic.in | Ensures stability of the diazonium salt. |
| Coupling pH | 3.0–7.5 google.comgoogle.com | Controls reaction rate and prevents premature coupling. |
| Coupling Temperature | 15–40°C google.com | Balances reaction kinetics and crystal growth. |
| Post-Coupling Heating | 90–100°C environmentclearance.nic.in | Anneals crystal defects, improving solvent resistance and color strength. |
Alternative Synthesis Routes and Comparative Analysis
In addition to the classical azo coupling method, researchers have investigated alternative synthesis routes to improve efficiency, reduce environmental impact, and modify pigment properties.
An alternative approach utilizes anthranilic acid as the diazo component, coupled with AABI in a continuous flow reactor. This method can be more environmentally friendly by reducing the use of organic solvents. The reaction is typically carried out at a temperature of 35–45°C in a buffer system, such as sodium acetate/phosphoric acid, to maintain a pH of 5.5–6. google.com This process can achieve a high coupling efficiency of 95% within four hours. However, the resulting pigment may exhibit lower thermal stability compared to pigments produced via the traditional BAPE-based method. A key advantage of this route is the potential to use the o-amino benzoyl acid solution generated during anthranilic acid production directly, which can significantly reduce waste and production costs. google.comgoogle.com
Another synthetic pathway involves a condensation reaction, for example, between resorcinol (B1680541) and phthalic anhydride. smolecule.com This reaction, when heated in the presence of a dehydrating agent like sulfuric acid, produces fluorescein (B123965), a xanthene dye. mdpi.comhomescience.netgoogle.comiscientific.org While this method is primarily associated with fluorescein (also known as Acid Yellow 73), it represents a different class of chemical synthesis compared to the azo-based pigments. smolecule.commdpi.com The properties of the resulting product are distinct from the azo-based this compound.
Organic Solvent Techniques for Enhanced Yield and Purity
Recent advancements in the synthesis of this compound have focused on the use of organic solvents to improve both the yield and purity of the final product. smolecule.com While traditional methods often rely on aqueous media, the introduction of organic solvents during the synthesis or post-treatment phase can offer significant advantages. For instance, conditioning the pigment in organic solvents like isopropanol or dimethylformamide (DMF) can be employed, although this presents challenges in solvent recovery.
Alternative approaches aim to reduce reliance on organic solvents. One such method involves using a continuous flow reactor and substituting BAPE with anthranilic acid as the diazo component. This process utilizes a sodium acetate/phosphoric acid buffer and achieves a high coupling efficiency. While this reduces organic solvent usage, it can result in a pigment with lower thermal stability.
Post-Synthesis Processing and Pigment Aftertreatment
Following the initial synthesis, the crude pigment undergoes several processing steps to refine its physical and chemical properties. These treatments are crucial for achieving the desired color strength, transparency, and stability for specific applications.
Pigmenting Aftertreatment Processes
After the coupling reaction is complete, the crude pigment is typically subjected to a heating process. This "pigmenting" or annealing step involves heating the pigment suspension, often to temperatures between 90–100°C for several hours. This thermal treatment helps to anneal crystal defects, which in turn improves the pigment's solvent resistance and color strength. The duration of this heat treatment can range from 2 to 15 hours.
Another aftertreatment method involves washing the pigment filter cake with water and then treating it with acetic acid and an alkaline rosin (B192284) solution. google.com This process is followed by filtration, washing, and drying to obtain the final pigment. google.com
Surface Treatment Processes for Application Optimization
Surface treatments are the final step in pigment manufacturing and are critical for optimizing the pigment's performance in its end-use application. ulprospector.com These treatments can influence properties such as gloss, lightfastness, ease of dispersion, and the viscosity and stability of the dispersion. ulprospector.com
One common surface treatment involves the use of additives. For example, the inclusion of polyvinyl alcohol (PVA) during post-treatment can promote crystal phase transformation, leading to a transparent pigment with a narrow particle size distribution. The use of specific dispersants and other auxiliaries during or after the coupling reaction can also enhance the pigment's properties. google.comgoogle.com For instance, adding dioctadecyl-alkyl dimethyl ammonium chloride during the synthesis can lead to a product with evenly distributed particle size and good solvent resistance. google.com
Control and Characterization of Crystalline Structure and Particle Morphology during Synthesis
The performance of a pigment is not solely determined by its chemical composition but also significantly by its physical characteristics, such as crystalline structure and particle size and shape. sdc.org.uk
Precise control over reaction conditions is essential for managing the pigment's physical form. Modern synthesis methods emphasize tight control of pH and temperature. For instance, maintaining a pH between 7 and 7.5 with a buffer system can prevent premature coupling and stabilize the diazo intermediate, leading to enhanced transparency. The temperature during the diazo addition is also carefully controlled to balance reaction kinetics and crystal growth.
Environmental Fate and Ecotoxicological Studies of Pigment Yellow 73
Biodegradation Pathways and Mechanisms
The biodegradation of azo dyes like Pigment Yellow 73 (PY-73) is a key area of environmental research. Studies have shown that certain microorganisms are capable of breaking down this complex molecule.
The biodegradation of PY-73 by Rhizopus stolonifer proceeds through the formation of metabolic intermediates. guidetopharmacology.orgfishersci.se Scientific analyses, such as Thin Layer Chromatography (TLC), have identified chlorophenol and aniline (B41778) as key metabolites in this process. guidetopharmacology.orgfishersci.se The breakdown of the azo linkage in the parent pigment molecule leads to the formation of these aromatic amines. guidetopharmacology.orguni.lu The detection of these intermediates provides evidence that the fungus actively metabolizes the pigment rather than just adsorbing it. guidetopharmacology.org Further studies have shown that aniline can be further catabolized into non-aromatic end products. wikipedia.org
The efficiency of PY-73 biodegradation by Rhizopus stolonifer is significantly influenced by the presence of additional carbon sources (co-substrates) and co-factors. guidetopharmacology.org The fungus exhibits poor growth when PY-73 is the sole source of carbon and energy. guidetopharmacology.org However, the inclusion of co-substrates enhances the decolorization process. guidetopharmacology.org Research has demonstrated that the presence of starch, glucose, and sucrose (B13894) can substantially improve the biodegradation efficiency. guidetopharmacology.orgfishersci.se Additionally, co-factors such as yeast extract and peptone have been used to enhance fungal growth and, consequently, the degradation of the pigment. guidetopharmacology.orgwikipedia.org
Table 1: Effect of Co-substrates on Decolorization of this compound by Rhizopus stolonifer
| Co-substrate | Decolorization Enhancement |
|---|---|
| Starch | 85% |
| Glucose | 80% |
| Sucrose | 60% |
Source: Ravikumar and Karigar, 2017. guidetopharmacology.orgfishersci.se
The degradation of PY-73 by Rhizopus stolonifer is mediated by specific enzymes produced by the fungus. guidetopharmacology.org Analysis of cell-free extracts has confirmed the presence of key enzymes under aerobic conditions. guidetopharmacology.org These enzymes play distinct roles in the breakdown of the pigment molecule. guidetopharmacology.org
Table 2: Enzymes Involved in this compound Biodegradation
| Enzyme | Function |
|---|---|
| Azoreductase | Reduces the azo group (-N=N-), leading to decolorization and the formation of aromatic amines. guidetopharmacology.org |
| Deminase | Removes amino groups as ammonia (B1221849) from the resulting intermediates. guidetopharmacology.org |
| Dehalogenase | Facilitates the removal of the halogen (chlorine) atom from the chlorophenol intermediate. guidetopharmacology.org |
Source: Ravikumar and Karigar, 2017. guidetopharmacology.org
The concerted action of these enzymes supports the complete mineralization of this compound into less harmful substances. guidetopharmacology.org
Environmental Partitioning and Mobility
The way a substance distributes itself in the environment is known as its partitioning. For pigments like PY-73, their physical and chemical properties are key determinants of their mobility.
Due to their physical-chemical properties and particulate nature, monoazo pigments such as this compound are expected to partition primarily to soil and sediments. fishersci.se These pigments generally exhibit very low solubility in water. bmrb.io Consequently, they are not expected to remain in the water column but rather to adsorb to solid matrices. fishersci.sebmrb.io This limited water solubility and bioavailability suggest that monoazo pigments are not likely to be harmful to aquatic organisms at typical environmental concentrations. fishersci.sefishersci.ca Experimental data indicate that under aerobic conditions, these pigments are persistent in water, soil, and sediments. fishersci.se
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61637 |
| 4-Chlorophenol | 4684 |
| Aniline | 6115 |
| Glucose | 5793 |
| Sucrose | 5988 |
| Starch | No single CID (Polymer) |
| Yeast Extract | No single CID (Mixture) |
| Peptone | No single CID (Mixture) |
| Azoreductase | Not Applicable (Enzyme) |
| Deminase | Not Applicable (Enzyme) |
Degradation Rates in Aerobic Environmental Conditions
This compound is generally considered to be persistent in the environment. canada.ca Experimental data indicate that under aerobic conditions, it is expected to degrade slowly in water, soil, and sediments. canada.cacanada.ca
One study investigated the biodegradation of this compound using the fungus Rhizopus stolonifer. The study found that with the addition of co-substrates like starch, a 96% color reduction was achieved in 4 days. allresearchjournal.com The biodegradation process involved the breakdown of the pigment into intermediates such as chlorophenol and aniline through the action of enzymes like azoreductase and deaminase. allresearchjournal.comallresearchjournal.com
The rate of degradation can be influenced by the presence of other substances. For instance, in a 15-day study, the degradation of similar azo pigments was observed when dispersed with ethandiol. mst.dk However, another study indicated no biodegradation of certain azo pigments in a two-week test with activated sludge. mst.dk
Ecotoxicity Assessments in Aquatic and Terrestrial Systems
Acute and Chronic Aquatic Ecotoxicity Studies
This compound is classified as toxic to aquatic life with long-lasting effects. lgcstandards.com However, several studies suggest that due to its very low water solubility and bioavailability, it may not pose a significant risk to aquatic organisms under normal environmental concentrations. canada.cacanada.capublications.gc.ca
In acute and chronic aquatic ecotoxicity studies where solvents were not used, this compound showed "no effect at saturation". canada.capublications.gc.ca This outcome is attributed to the pigment's limited bioavailability in aquatic environments. publications.gc.ca One safety data sheet reported a 96-hour LC50 for fish (Danio rerio) to be greater than 100 mg/L and a 48-hour EC50 for Daphnia magna to be greater than 100 mg/L. kornit.comgildewerk.com
It is important to note that the breakdown products of this compound, such as 4-chloro-2-nitroaniline, are known to be toxic to aquatic life. fishersci.se
Interactive Table: Aquatic Ecotoxicity of this compound
| Species | Exposure Duration | Endpoint | Value | Reference |
|---|---|---|---|---|
| Danio rerio (fish) | 96 hours | LC50 | >100 mg/L | kornit.comgildewerk.com |
| Daphnia magna (crustacean) | 48 hours | EC50 | >100 mg/L | gildewerk.com |
| Algae (Desmodesmus subspicatus) | - | EC10 | >1.0 mg/L | gildewerk.com |
Chronic Soil and Sediment Toxicity Studies
Given that this compound has a density greater than water, it is expected to deposit in sediments when released into aquatic environments. canada.ca In chronic soil toxicity studies, no adverse effects were observed at a concentration of 1,000 mg/kg of soil (dry weight). canada.ca This lack of toxicity is again attributed to the low bioavailability of the pigment. canada.ca Similarly, studies on other diarylide yellow pigments found no effects in chronic sediment toxicity tests at concentrations of 1,000 mg/kg of sediment (dry weight). publications.gc.ca
Photocatalytic Degradation Studies
Application of Photocatalysts (e.g., ZnO, TiO2) for Degradation
Photocatalysis using semiconductor materials like zinc oxide (ZnO) and titanium dioxide (TiO2) has been investigated as a method to degrade organic dyes like this compound. researchgate.netub.edu These processes utilize light to generate highly reactive hydroxyl radicals that can break down the complex dye molecules into simpler, non-toxic substances such as water and carbon dioxide. researchgate.net
Titanium Dioxide (TiO2): TiO2 is a widely studied photocatalyst due to its non-toxic nature, low cost, and high reactivity. d-nb.info Its efficiency is influenced by factors such as pH, catalyst concentration, and light intensity. researchgate.net The anatase form of TiO2 is often considered more effective for degradation. d-nb.info The addition of other materials, such as iron oxides or silver, can sometimes enhance the photocatalytic activity of TiO2. researchgate.netnih.gov
Zinc Oxide (ZnO): ZnO nanoparticles have also shown potential for the photocatalytic degradation of synthetic pigments. acs.orgiijls.com Biosynthesized ZnO nanoparticles, created using plant extracts, have demonstrated effectiveness in degrading various organic dyes under sunlight. iijls.comiwaponline.com Modifying ZnO with materials like carbon quantum dots can enhance its light absorption and improve its degradation efficiency. acs.org
The combination of these photocatalysts with other materials, such as activated carbon, can create a synergistic effect, where the carbon component adsorbs the dye, making it more available for degradation by the photocatalyst. mdpi.com
Influence of UV and UV-Vis Irradiation on Degradation Efficiency
Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of this compound. Studies focused on its environmental persistence show that the pigment degrades when exposed to UV light over extended periods. This process involves the interaction of the pigment's molecular structure with light, which can lead to the breakdown of the compound. The degradation under sunlight can result in the formation of potentially harmful byproducts, which raises concerns about the long-term ecological impact of the pigment. While some research indicates that PY-73 offers good lightfastness and color retention under UV exposure in specific applications like solvent-based printing inks, its eventual breakdown is a key aspect of its environmental fate.
Photocatalysis is a common method for breaking down dye compounds. This process uses a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates highly reactive species like hydroxyl radicals. uva.nl These radicals then attack and decompose the organic dye molecules. uva.nl The effectiveness of this degradation is influenced by the intrinsic properties of the catalyst, including its light absorption range and charge separation efficiency. uva.nl While UV and visible light can induce the photodegradation of azo dyes, the specific wavelength can affect the mechanism and rate of breakdown. uva.nl
Comparison of Catalytic Efficiencies
While heterogeneous photocatalysis using semiconductors like TiO2 and ZnO is a well-established method for degrading various dyes, specific comparative studies detailing the catalytic efficiencies for this compound are not extensively documented in publicly available research. scielo.brscielo.br General studies on other yellow dyes, such as Acid Yellow 73 (a different compound), have shown that ZnO can be a more efficient catalyst than TiO2 under certain conditions, achieving over 96% degradation in 120 minutes under UV-Vis light. scielo.br The efficiency of such processes is dependent on multiple factors, including catalyst type, irradiation source (UV vs. UV-Vis), and the chemical structure of the dye itself. uva.nl For azo dyes, the visible light portion of the solar spectrum is often most important for degradation, and the presence of oxygen can also influence the photodegradation pathway. uva.nl
Impact on Microorganisms and Microbial Ecosystems
Microbial Deterioration of Paint Films and Coatings
Paint films and coatings, particularly those containing organic pigments like this compound, are susceptible to microbial deterioration. allresearchjournal.comunilag.edu.ng This biodeterioration can cause significant aesthetic and structural damage, including discoloration, foul odors, and loss of viscosity. allresearchjournal.com The organic components in paint formulations can serve as a source of carbon and nutrients for various microorganisms, including bacteria and fungi. unilag.edu.ng
The process of spoilage is often successional. It may begin with primary degrading bacteria, such as those from the genera Pseudomonas, Proteus, and Enterobacter. These microorganisms can secrete enzymes that break down pigment components, leading to gas formation and a decrease in pH. This is followed by a second phase where other bacteria, like Staphylococcus, utilize the byproducts, leading to precipitation reactions that cause a noticeable increase in viscosity and pungent smells. allresearchjournal.com Fungi, including species of Aspergillus, Penicillium, and Cladosporium, are also commonly isolated from deteriorated paint surfaces and contribute to the decay process through enzymatic activities and the production of metabolic products like organic acids. allresearchjournal.comunilag.edu.ng
Isolation and Characterization of Pigment-Degrading Microorganisms
Specific microorganisms capable of degrading this compound have been successfully isolated and studied. In one notable study, a fungal strain identified as Rhizopus stolonifer was isolated directly from a surface painted with a coating containing PY-73. allresearchjournal.comallresearchjournal.com This fungus demonstrated the ability to efficiently decolorize and degrade the pigment. allresearchjournal.com
The biodegradation process by R. stolonifer was thoroughly investigated. It was found that the fungus breaks down PY-73, leading to the formation of metabolic intermediates, including chlorophenol and aniline. allresearchjournal.comallresearchjournal.com The efficiency of this degradation was significantly enhanced by the presence of additional carbon sources. The study quantified this enhancement, noting that the presence of starch, glucose, and sucrose as co-substrates boosted the decolorization process. allresearchjournal.comallresearchjournal.com Under laboratory conditions, a color reduction of 96% was achieved after four days of incubation with the fungus. allresearchjournal.com The research also confirmed that R. stolonifer produces the necessary enzymes, such as dehalogenase and deaminase, to support the complete mineralization of the azo dye. allresearchjournal.com
The following table summarizes the effect of co-substrates on the decolorization of this compound by Rhizopus stolonifer.
| Co-Substrate | Decolorization Enhancement (%) |
|---|---|
| Starch | 85% |
| Glucose | 80% |
| Sucrose | 60% |
Analytical Methods and Characterization Techniques for Pigment Yellow 73
Spectroscopic Characterization
Spectroscopic techniques are instrumental in elucidating the molecular and structural properties of Pigment Yellow 73. These methods rely on the interaction of electromagnetic radiation with the pigment to generate unique spectral fingerprints.
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the decolorization or degradation of pigments like this compound. The principle behind this method is the measurement of the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The azo group (-N=N-) in this compound is a chromophore that is primarily responsible for its yellow color, exhibiting strong absorption at specific wavelengths in the visible spectrum.
In decolorization studies, such as those investigating biodegradation, the concentration of the pigment in a solution is monitored over time. A decrease in the intensity of the characteristic absorption peak of this compound indicates a reduction in its concentration, signifying that degradation is occurring. allresearchjournal.comresearchgate.net Spectral analysis can quantify the extent of color removal and provide kinetic data on the degradation process. allresearchjournal.com For instance, in a study on the biodegradation of PY-73 by the fungus Rhizopus stolonifer, UV-Vis spectroscopy was used to assess the rate at which the pigment was broken down. allresearchjournal.com
Table 1: Application of UV-Vis Spectroscopy for this compound
| Parameter Monitored | Technique Principle | Key Finding |
|---|---|---|
| Decolorization Rate | Measures the decrease in absorbance at the pigment's maximum absorption wavelength (λmax). | Allows for quantitative assessment of pigment degradation over time. allresearchjournal.commdpi.com |
| Degradation Pathway | Changes in the spectral profile can indicate the formation of new intermediates. | The disappearance of the main chromophore's peak suggests the cleavage of the azo bond. allresearchjournal.com |
Micro-Raman spectroscopy is a powerful, non-destructive technique for identifying the chemical composition and crystalline structure of pigments. bfh.ch It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The resulting Raman spectrum provides a unique vibrational fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its chemical bonds (e.g., C=C, C=O, N=N, C-N). researchgate.netmorana-rtd.com
For this compound, Raman spectroscopy can:
Confirm Chemical Identity: The spectrum provides definitive identification of the pigment by matching its characteristic peaks to a reference spectrum. bfh.ch Key vibrational bands for azo pigments include those associated with the nitro group (NO2), aromatic rings, and the central azo linkage. researchgate.netmorana-rtd.com
Analyze Crystallinity: The technique is sensitive to the crystalline state of the material. Different polymorphs (crystal forms) of a pigment can exhibit subtle shifts in their Raman peak positions and variations in peak widths. These differences are significant as the crystalline form can influence properties like color, lightfastness, and solubility.
Investigate Degradation: It can be used to identify changes in the chemical structure of the pigment as it degrades, complementing data from other techniques.
While specific Raman peak tables for this compound are not broadly published in readily available literature, analysis of similar azo pigments provides a framework for interpreting its spectrum. researchgate.netresearchgate.net
This compound is noted for exhibiting solid-state fluorescence. chemicalbook.commedchemexpress.com Luminescence spectroscopy, particularly fluorescence spectroscopy, is employed to study this property. The technique involves exciting the pigment with light of a specific wavelength and measuring the emitted light at a longer wavelength.
The resulting emission spectrum is characteristic of the pigment's electronic structure. Luminescence studies can provide insights into:
Electronic Properties: The excitation and emission maxima are related to the energy levels of the molecule's electrons.
Environmental Sensitivity: The fluorescence intensity and wavelength can be sensitive to the pigment's local environment, including the type of binder or solvent it is in, and the presence of quenching species.
Purity and Degradation: The presence of fluorescent impurities or degradation products can be detected, as they may have different emission profiles.
The characterization of this compound's fluorescent properties is important for applications where this attribute is specifically utilized, such as in certain diagnostics or as a fluorescent marker. smolecule.com
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, it is essential for verifying purity and analyzing the products formed during its degradation.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating and identifying compounds. In the context of this compound, TLC is particularly valuable for analyzing the products of its breakdown. allresearchjournal.com
In a typical TLC analysis, a concentrated extract of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
A study on the biodegradation of this compound successfully used TLC to identify metabolic intermediates. allresearchjournal.com The separation of the parent pigment from its degradation products on the TLC plate allowed for their identification. By comparing the Retention Factor (Rf) values of the separated spots to those of known standards, the study identified chlorophenol and aniline (B41778) as key intermediates in the biodegradation pathway. allresearchjournal.com This demonstrates the utility of TLC in elucidating the mechanisms of pigment degradation. asianpubs.orgrsc.org
Table 2: TLC Analysis of this compound Biodegradation
| Compound | Role | Identification Method |
|---|---|---|
| This compound | Parent Compound | Visualization of the primary spot on the TLC plate. |
| Chlorophenol | Degradation Intermediate | Comparison of its Rf value with a pure standard. allresearchjournal.com |
| Aniline | Degradation Intermediate | Comparison of its Rf value with a pure standard. allresearchjournal.com |
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for separating, identifying, and quantifying components in a mixture. It is the method of choice for validating the purity of synthetic pigments like this compound.
In a typical reverse-phase HPLC (RP-HPLC) method, the pigment is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. sielc.com Components are separated based on their hydrophobicity; less polar compounds (like the pigment) are retained longer on the column than more polar impurities. A detector, often a UV-Vis detector, measures the components as they elute from the column, producing a chromatogram.
The purity of this compound is determined by the chromatogram. A pure sample will show a single major peak, while the presence of unreacted starting materials, by-products from synthesis, or degradation products will result in additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. Method validation ensures the HPLC procedure is accurate, precise, and reliable for routine quality control. da.gov.ph
Thermogravimetric and Diffraction Analysis
Thermal and diffraction analyses are foundational in characterizing the stability and structural integrity of this compound.
Thermogravimetric Analysis (TGA) is a technique used to assess the thermal stability of pigments. By measuring the change in mass of a sample as a function of temperature, TGA can reveal information about the pigment's decomposition profile. For yellow pigments, TGA thermograms often show weight loss at different temperature ranges, which can be attributed to the evaporation of absorbed water and the degradation of organic components. For instance, a weight loss observed between 30°C and 200°C is typically due to moisture, while degradation of the organic structure occurs at higher temperatures, often starting around 200°C and proceeding more rapidly between 200°C and 500°C. researchgate.net The thermal stability is an important factor, as high stability is often a desirable characteristic for pigments used in applications that involve high-temperature processing.
X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure and phase purity of this compound. This non-destructive technique provides a unique diffraction pattern, or "fingerprint," for a crystalline solid. The analysis of this pattern allows for the identification of the specific crystalline phase of the pigment and can be used to detect the presence of any crystalline impurities. The crystallinity of a pigment has a significant impact on its coloristic properties, such as hue, color strength, and opacity, as well as its fastness properties. Different synthesis or finishing processes can lead to variations in the crystalline structure, which in turn affects the pigment's performance.
Microscopic and Morphological Characterization
The morphology and size of pigment particles are critical parameters that influence their application properties, including dispersibility, gloss, and hiding power.
Scanning Electron Microscopy (SEM) provides high-magnification images of the pigment particles, revealing their shape, size, and surface topography. kfupm.edu.sa This detailed morphological information is crucial for understanding how the pigment will behave in a formulation. For example, SEM images can show whether particles are uniform in shape and size or if they exist as aggregates or agglomerates. researchgate.netresearchgate.net
When coupled with Energy Dispersive Spectroscopy (EDS or EDX), SEM becomes a powerful tool for elemental analysis. electron-microscopes.com EDS detects the X-rays emitted from the sample when it is bombarded by the electron beam in the SEM. Each element has a characteristic X-ray spectrum, allowing for the determination of the elemental composition of the pigment particles. researchgate.netopenedition.org This can be used to confirm the presence of expected elements and to identify any elemental impurities. researchgate.net
Table 1: Summary of SEM-EDS Capabilities for this compound Analysis
| Feature | Description |
| Imaging | Provides high-resolution images of particle morphology, size, and aggregation state. |
| Elemental Analysis | Identifies the elemental composition of the pigment particles and detects impurities. |
| Micro-feature Analysis | Allows for the chemical analysis of specific microstructural features on the particle surface. |
The particle size and its distribution are among the most important physical properties of a pigment, as they significantly influence its optical and application properties. sdc.org.uk For instance, finer particles generally lead to higher color strength and transparency, while larger particles can improve hiding power. sdc.org.uk Various techniques are available for measuring particle size distribution, including laser diffraction and dynamic light scattering (DLS). These methods provide quantitative data on the range of particle sizes present in a pigment sample. For yellow pigments, particle sizes can range from the nanometer scale to several micrometers, and the distribution can be narrow or broad, sometimes exhibiting multiple peaks. azom.comeuropa.eu
Table 2: Influence of Particle Size on Pigment Properties
| Property | Effect of Decreasing Particle Size |
| Color Strength | Increases |
| Transparency | Increases |
| Hiding Power | Decreases (generally) |
| Dispersibility | Can become more challenging |
Advanced Analytical Approaches for Complex Matrices
Analyzing this compound within complex matrices, such as in finished coatings, plastics, or inks, requires more advanced analytical approaches. Techniques like Raman spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify the pigment in situ without the need for extensive sample preparation. researchgate.net These spectroscopic methods provide molecular-level information that can complement the elemental and morphological data obtained from other techniques. The combination of multiple analytical methods is often necessary for a complete characterization of the pigment and its behavior in its final application. researchgate.net
Applications and Performance in Advanced Materials Science and Biotechnology
Pigment Yellow 73 as a Fluorescent Dye
This compound, a synthetic organic compound, is recognized for its strong, bright yellow-green fluorescence. smolecule.com This characteristic makes it a valuable tool in various research and diagnostic applications. The compound is classified as a disazomethine dye that exhibits the phenomenon of solid-state fluorescence. medchemexpress.comchemicalbook.comchemicalbook.com
In the field of biological research, this compound is employed as a fluorescent marker. smolecule.comatamanchemicals.com Its intense fluorescence allows for the visualization and tracking of cells and subcellular components. In microscopy, it can be used to label specific structures, making them stand out against the background for detailed examination.
Flow cytometry, a powerful technique for analyzing the characteristics of cells in a fluid stream, also benefits from fluorescent dyes like this compound. thermofisher.comresearchgate.netbdbiosciences.com The pigment can be used to tag cell populations, enabling their identification and quantification based on their fluorescent signal as they pass through the cytometer's laser. smolecule.comatamanchemicals.com
The vibrant color and fluorescent nature of this compound are utilized in medical diagnostics for staining biological tissues and cells. smolecule.comatamanchemicals.com In histopathology, staining is a fundamental step to enhance the contrast of different tissue components, which is crucial for diagnosis. medicopublication.comwikipedia.org While standard stains like Hematoxylin and Eosin (H&E) are widely used, fluorescent dyes offer alternative methods for highlighting specific features. wikipedia.org this compound serves this purpose, aiding in the visual assessment of tissue samples under a microscope. smolecule.com
A notable characteristic of this compound is its solid-state fluorescence. medchemexpress.comchemicalbook.comchemicalbook.com Unlike many fluorescent dyes that only exhibit strong fluorescence when in solution, this compound maintains this property in its solid, powdered form. medchemexpress.comchemicalbook.com This is a key feature of certain disazomethine dyes. chemicalbook.comchemicalbook.com However, it is a general principle for many fluorescent substances that at very high concentrations or in a pure solid state, the fluorescence can be diminished due to self-quenching, where molecules are so close they reabsorb the light emitted by their neighbors. google.com The utility of this compound's solid-state fluorescence is therefore dependent on controlling its concentration and dispersion within a given medium. google.com
Integration into Polymeric Systems
The integration of functional dyes into polymeric matrices is a strategy to impart new properties, such as color and fluorescence, to the bulk material while retaining the polymer's mechanical and structural integrity. acs.org The stability and vibrant color of this compound have led to its exploration in the development of advanced polymeric systems. smolecule.comatamanchemicals.com
In the field of tissue engineering, scaffolds provide a temporary structural support for cells to grow and form new tissue. nih.govnih.gov These scaffolds are often made from biocompatible and biodegradable polymers. nih.gov Research has been conducted on incorporating this compound into such polymeric scaffolds. smolecule.comatamanchemicals.com The pigment's inherent color and fluorescence can serve as a valuable tool for monitoring the scaffold itself, such as its degradation over time, and for visualizing cell behavior within the three-dimensional structure of the scaffold. smolecule.com
Interactive Table: Selected Properties of this compound
| Property | Value |
| Appearance | Yellow Powder |
| Shade | Greenish |
| Heat Resistance | 180 °C min |
| Light Fastness | 6 |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
| Density | 1.60 g/cm³ |
| Specific Surface Area | 27 m²/g |
| Data sourced from ChemicalBook. chemicalbook.com |
For any material to be used in biomedical applications like tissue engineering, it must be biocompatible, meaning it does not elicit a harmful response from the body. um-palembang.ac.idmdpi.com The development of biocompatible materials has included explorations into the use of C.I. This compound. smolecule.comatamanchemicals.com Studies have investigated its suitability for inclusion in polymeric composites, where its good stability is a beneficial property. smolecule.com Assessing the biocompatibility of the final composite material is a critical step to ensure it is safe for medical use. mdpi.comgithub.io The pigment's properties could prove valuable for creating colored or fluorescent biocompatible materials for specific applications. smolecule.com
Monitoring Cell Behavior and Scaffold Degradation in Biocompatible Materials
The distinct chromatic characteristics and stability of this compound have prompted its investigation for use in advanced biocompatible materials. smolecule.comatamanchemicals.com Research has explored the integration of this compound into polymeric scaffolds designed for tissue engineering. smolecule.comatamanchemicals.com These scaffolds serve as a structural framework to encourage and guide cell growth and differentiation in tissue regeneration processes. atamanchemicals.com The inherent color and biocompatibility of the pigment are considered valuable attributes for visually monitoring cellular activities and the rate of scaffold degradation within a biological environment. smolecule.comatamanchemicals.com
In studies of tissue repair, scaffolds designated PT73, which are understood to incorporate a form of the pigment, have been observed. Research on bone regeneration showed that PT73 scaffolds were progressively enveloped by new bone tissue, demonstrating a stable and gradual degradation pattern. researchgate.net This contrasts with other scaffold formulations that degraded more rapidly. researchgate.net The degradation process and bone ingrowth at the interface between the implant and bone were successfully monitored over several weeks using scanning electron microscopy (SEM) and micro-CT reconstruction, highlighting the utility of such colored scaffolds in tracking the progress of tissue integration. researchgate.net
Performance in Coatings and Inks
This compound is a versatile pigment utilized in a variety of coating and ink formulations. Its performance is dictated by its physical and chemical properties, which are tailored for specific application requirements.
Application in Water-Based and Solvent-Based Inks and Paints
This compound is widely used in the manufacturing of both water-based and solvent-based paints and coatings. guolvprint.com Its application extends to industrial paints, architectural coatings, and automotive finishes where its vibrant yellow color and stability are advantageous. atamanchemicals.comguolvprint.com The pigment is recommended for various paint systems, including emulsion paints, long-oil alkyd resin paints, and air-drying paints. atamanchemicals.comnaver.com In the printing industry, it is a key ingredient for high-quality printing inks, valued for its consistent color strength and lightfastness. guolvprint.com It is specifically recommended for water-based, solvent-based, and paste inks. atamanchemicals.com Its compatibility with both aqueous and solvent systems makes it a multipurpose pigment preparation, particularly suitable for modern low VOC (Volatile Organic Compound) decorative coatings. atamanchemicals.com
Stability to Recrystallization in Paint Formulations
A significant performance characteristic of this compound is its excellent stability against recrystallization, particularly when compared to other monoazo yellow pigments like those in the Hansa Yellow class. atamanchemicals.com This resistance to recrystallization is crucial because changes in crystal size can negatively impact the optical properties of the final product. cambridge.org The pigment's considerable insolubility in many organic solvents makes it less prone to this phenomenon. naver.com This stability makes this compound highly suitable for producing tinting colors used in emulsion paints and air-drying synthetic resin paints, as it maintains its intended color and consistency throughout processing and storage. atamanchemicals.comnaver.com
Effect of Particle Size on Application Properties (e.g., Color Strength, Hiding Power, Gloss, Light Fastness, Weathering)
The particle size of this compound is a critical factor that dictates its performance in various applications. specialchem.com The optical and fastness properties of the pigment are strongly linked to the size and distribution of its particles. sdc.org.uk Commercial grades of this compound have an average particle size ranging from 80 to 150 nanometers. atamanchemicals.com
The relationship between particle size and application properties can be summarized as follows:
Color Strength and Hiding Power : Color strength, or tinting strength, is generally inversely proportional to particle size; smaller particles have a larger surface area, which increases their interaction with light and thus their ability to impart color. naturalpigments.comresearchgate.net Conversely, optimizing particle size can enhance hiding power. For instance, opaque versions of the related Pigment Yellow 74 have a median particle diameter of around 0.33 µm, whereas versions with high color strength have a smaller median diameter of approximately 0.15 µm. sdc.org.uk Micronization techniques that produce a narrow particle size distribution around 0.3 µm can significantly enhance hiding power and opacity. tradechem.com.au
Gloss : Finer pigment particles contribute to smoother paint films, which reduces light scattering and increases the specular reflection, resulting in higher gloss levels. naturalpigments.comtradechem.com.au
Light Fastness and Weathering : The fastness properties of organic pigments tend to improve as particle size increases. sdc.org.uk Larger, coarser particles have a lower surface area-to-volume ratio, which can reduce their interaction with UV light and chemical agents, thereby enhancing stability and weather resistance. naturalpigments.com
Table 1: Influence of Pigment Particle Size on Application Properties
| Property | Fine Particles (e.g., <0.2 µm) | Coarse Particles (e.g., >0.3 µm) |
|---|---|---|
| Color Strength | Higher | Lower |
| Hiding Power | Can be lower; dependent on optimization | Can be higher; dependent on optimization |
| Gloss | Higher | Lower (matte finish) |
| Light Fastness | Moderate | Higher |
| Weathering Resistance | Moderate | Higher |
Interaction Studies in Biological Systems
This compound is classified as a biologically active chemical, and studies have been conducted to understand its behavior within biological contexts. medchemexpress.comchemicalbook.com
Reactivity with Cellular Components
Research indicates that this compound can interact with cellular components. smolecule.com Some studies suggest that as an azo pigment, it has the potential to cause oxidative stress. smolecule.com It has been hypothesized that the pigment may function by disrupting cellular membranes or interfering with the metabolic pathways of microorganisms. Furthermore, some related azo compounds have demonstrated moderate inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. This antimicrobial activity could be attributed to the generation of reactive oxygen species (ROS) during photodegradation. The degradation of materials within a biological system can also be mediated by cellular activities; for example, certain cell types can express enzymes like metalloproteinases that are capable of breaking down scaffold materials. nih.gov
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61637 |
| Pigment Yellow 1 | 6089 |
| Pigment Yellow 74 | 61638 |
| Staphylococcus aureus | N/A (Organism) |
Potential for Oxidative Stress and DNA Damage
The interaction between chemical compounds and biological systems is a critical area of study, particularly concerning the potential for inducing oxidative stress and subsequent cellular damage. Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates. wikipedia.orguni.lu An excessive accumulation of ROS can lead to damage of vital cellular macromolecules, including lipids, proteins, and DNA. cartrite.co.uknih.gov
In the context of this compound, its potential to interact with cellular components has been a subject of scientific consideration. Some research has suggested that such interactions could theoretically lead to oxidative stress or damage to DNA, citing potential mutagenic properties. ontosight.ai This has prompted discussions about the need for careful assessment of the pigment's behavior in biological environments.
However, a comprehensive review of publicly available toxicological data reveals a lack of specific studies definitively linking this compound to genotoxicity or oxidative stress. Safety data sheets for the compound often state that there is "no information available" regarding its potential for germ cell mutagenicity or carcinogenicity. nih.gov This indicates a data gap rather than a conclusive finding of either safety or harm.
To build a more complete picture, it is useful to consider findings related to structurally similar organic pigments. Many insoluble azo pigments are characterized by their low bioavailability, meaning they are not readily absorbed by the body, which generally corresponds to a low toxic potential. nih.gov For instance, extensive in vitro and in vivo genotoxicity studies conducted on related diarylide pigments, such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83, have found them not to be genotoxic. wikidata.orguni.lu These studies also indicated that the pigments did not metabolize to release 3,3'-dichlorobenzidine, a known carcinogen from which some diarylide pigments are synthesized. uni.lu
Summary of Genotoxicity and Safety Findings for this compound and Related Compounds
| Compound | Finding | Reference |
|---|---|---|
| This compound | Potential for oxidative stress and DNA damage suggested. | ontosight.ai |
| This compound | No information available on germ cell mutagenicity or carcinogenicity. | nih.gov |
| Related Azo Pigments | Generally low toxic potential due to low bioavailability. | nih.gov |
| Pigment Yellow 12, 13, 83 | Not considered genotoxic in available in vitro and in vivo studies. | wikidata.orguni.lu |
Regulatory Science and Safety Assessment of Pigment Yellow 73
International Regulatory Frameworks and Inventories
The regulation of Pigment Yellow 73 is managed by several key international agencies, each with its own inventory and set of guidelines for chemical substances.
This compound is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.govindustrialchemicals.gov.au The inventory includes chemicals that are manufactured or imported into Australia for industrial use. industrialchemicals.gov.au The specific chemical name listed is Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-. nih.gov
Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Economic Area, this compound is a registered substance. nih.govswiss-color.at The European Chemicals Agency (ECHA) maintains a registration dossier for this pigment, which is listed as active. nih.gov The registration indicates that the substance is manufactured or imported at a volume of ≥ 100 to < 1 000 tonnes per annum. europa.eu ECHA's role is to manage the REACH system, which aims to protect human health and the environment from risks posed by chemicals. swiss-color.at
In New Zealand, this compound, chemically identified as Butanamide, 2-(4-chloro-2-nitrophenyl)azo-N-(2-methoxyphenyl)-3-oxo-, does not have an individual approval. nih.gov However, it may be used if it is a component of a product that is covered by a group standard. nih.gov
Hazard Classification and Risk Assessment
The safety of this compound is evaluated through hazard classification systems and risk assessments of potential exposure.
Interactive Table: GHS Hazard Classification for this compound
| Reporting Companies | Classification |
| 24 out of 24 | Not Classified |
Data sourced from ECHA C&L Inventory notifications. nih.gov
Exposure of the general population to this compound is considered to be low. A screening assessment from Canada indicates that significant exposure from environmental media is not expected. canada.ca However, there is potential for dermal, oral, and inhalation exposure through the use of consumer products containing this pigment. canada.ca
The substance is used in a variety of consumer products, including coating products, inks and toners, and polymers. europa.eu Environmental release is possible from both indoor uses (e.g., in paints, adhesives, fragrances) and outdoor use. europa.eu Despite these potential exposure routes, the risk to the general population is considered low due to the pigment's low to negligible absorption and low toxicity. canada.ca The margins between estimated exposure levels from consumer products and conservative effect levels are deemed adequate to account for uncertainties in the data. canada.ca
Bioaccumulation Potential in Organisms
The bioaccumulation potential of a substance refers to its ability to be absorbed by an organism and concentrate in its tissues at a level higher than in the surrounding environment. For this compound, direct experimental data on bioaccumulation in organisms is limited. environmentenergyleader.comrscolorant.commcl.kiev.ua However, its potential can be inferred from its physicochemical properties and data on analogous substances.
This compound is part of the diarylide azo pigment class. Pigments in this category are characterized by their very low solubility in both water and n-octanol, a solvent used to simulate fat tissue. environmentclearance.nic.in This low solubility is a critical factor, as it limits the pigment's uptake by organisms from their environment (i.e., its bioavailability). environmentclearance.nic.in Furthermore, these pigments have a high molecular weight and large molecular size, which generally hinders their ability to pass through biological membranes. environmentclearance.nic.in
A key indicator used to predict bioaccumulation is the partition coefficient (log Kow), which measures a chemical's distribution between an oily phase (n-octanol) and water. While specific experimental data for this compound is scarce, a reported partition coefficient is 2.4, a value that generally suggests a low potential for bioaccumulation. environmentenergyleader.com A screening assessment of diarylide yellow pigments by Environment Canada concluded that they are not expected to bioaccumulate due to their physical and chemical properties. environmentclearance.nic.in This assessment is supported by studies on other azo pigments, which have shown low experimentally determined bioconcentration factors (BCFs) in fish, despite some having high calculated log Kow values. epa.gov
Regulatory assessments have noted that this substance does not meet the criteria for being considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) under REACH regulations. researchgate.net Chronic toxicity studies on soil and sediment organisms have shown no adverse effects even at high concentrations, further suggesting limited bioavailability and, consequently, a low potential for bioaccumulation. environmentclearance.nic.in
Environmental Impact Assessment (EIA) Methodologies for Pigment Manufacturing
Environmental Impact Assessment (EIA) is a systematic process used to identify, predict, and evaluate the potential environmental effects of a proposed industrial project before major decisions are made. alliedacademies.orgijsrd.com For pigment manufacturing facilities, which are a subset of the chemical industry, the EIA process is crucial for ensuring that development is balanced with environmental protection. mcl.kiev.uaalliedacademies.org The process is a mandatory legal requirement in many jurisdictions for new chemical production facilities or for significant expansions of existing ones. service.gov.ukbmimi.gv.at
The EIA methodology for a pigment plant involves several key stages:
Screening: Determining whether an EIA is required for the specific project based on its scale and potential for significant environmental effects, as defined by regulations. service.gov.ukbmimi.gv.at
Scoping: Identifying the key potential impacts to be investigated, defining the study area, and establishing the terms of reference for the EIA study. emb.gov.phenvironmentclearance.nic.in This stage involves consultation with regulatory agencies and the public.
Baseline Data Collection: Gathering detailed information on the existing environmental conditions (air, water, soil quality, biodiversity, socio-economic factors) in the project area. ijsrd.com
Impact Prediction and Assessment: Analyzing and predicting the likely positive and negative impacts of the pigment manufacturing process on the environment. ijsrd.com
Mitigation: Recommending measures to prevent, minimize, or offset significant adverse impacts. alliedacademies.org
Reporting: Preparing an Environmental Impact Statement (EIS) or EIA Report, a comprehensive document that presents the findings of the assessment. bmimi.gv.at
Review and Decision-Making: Submission of the EIA report to the competent authority for review and public consultation, leading to a decision on project approval. mcl.kiev.ua
Post-Monitoring: Monitoring the actual impacts of the project after its implementation to ensure compliance with the conditions set in the environmental clearance and the effectiveness of mitigation measures. bmimi.gv.atscribd.com
Identification and Assessment of Environmental Impacts
The manufacturing of synthetic organic pigments like this compound involves a series of physical and chemical processes, each with potential environmental impacts. The EIA process identifies and assesses these impacts based on their nature, magnitude, and significance.
Key potential impacts from pigment manufacturing include:
Raw Material Consumption and Land Use: The extraction of raw materials, which can be derived from mining or petrochemical feedstocks, has associated environmental impacts like habitat disruption and resource depletion. environmentenergyleader.comresearchgate.net The plant itself occupies land, which may have alternative uses.
Water Consumption and Pollution: Pigment production is often water-intensive. Wastewater streams may contain residual raw materials, by-products, solvents, and the pigment itself. If not treated effectively, these effluents can contaminate surface and groundwater, affecting aquatic ecosystems. environmentenergyleader.comrscolorant.com
Air Pollution: Air emissions are a significant concern. The handling of dry powders can release pigment dust (particulate matter) into the atmosphere. epa.govregulations.gov The use of volatile organic compounds (VOCs) as solvents or in synthesis can lead to their emission, contributing to the formation of ground-level ozone (smog). epa.govilo.org Combustion processes for energy generation can also release pollutants like sulfur oxides (SOx) and nitrogen oxides (NOx). mcl.kiev.ua
Energy Consumption: The synthesis, grinding, and drying processes in pigment manufacturing can be energy-intensive, contributing to greenhouse gas emissions from the burning of fossil fuels. sustainability-directory.comnih.gov
Waste Generation: The process generates both hazardous and non-hazardous waste. This can include chemical sludge from wastewater treatment, spent solvents, off-specification products, and contaminated packaging. rscolorant.comregulations.gov Improper disposal of these wastes can lead to soil and water contamination. furfire.com
Impact assessment methodologies, such as Life Cycle Assessment (LCA) and matrix methods, are used to quantify these potential effects and evaluate their significance. alliedacademies.orgijsrd.comnih.gov
Mitigation Measures and Environmental Management Plans
A core component of the EIA is the development of strategies to manage and mitigate the identified adverse impacts. These measures are formalized in an Environmental Management Plan (EMP), which provides a framework for their implementation and monitoring. environmentclearance.nic.inscribd.com
Common mitigation measures in the pigment industry include:
Process Optimization and Material Substitution: Modifying production processes to improve efficiency, reduce resource consumption, and minimize waste generation. This can include using pigments in paste or slurry form instead of dry powders to reduce dust emissions, or substituting hazardous raw materials with less harmful alternatives. epa.govregulations.gov
Pollution Control Technologies: Installing and maintaining advanced equipment to treat emissions. This includes baghouses or electrostatic precipitators to capture pigment dust, scrubbers to remove gaseous pollutants like SOx and NOx from air streams, and solvent recovery systems to capture and reuse VOCs. epa.govquora.com
Wastewater Treatment: Implementing comprehensive effluent treatment plants (ETPs) that use a combination of physical, chemical, and biological processes to remove pollutants from wastewater before discharge, ensuring compliance with regulatory standards.
Waste Management: Adopting a waste hierarchy of reduce, reuse, and recycle. This involves recycling off-spec products back into the process, reusing cleaning solvents, and ensuring that hazardous waste is transported and disposed of at authorized facilities. epa.govregulations.gov
Greenbelt Development: Planting trees and creating a greenbelt around the manufacturing facility helps to reduce air and noise pollution, control soil erosion, and improve the local aesthetics. environmentclearance.nic.in
Energy Efficiency: Employing manufacturing processes with lower energy demands and utilizing renewable energy sources to reduce the carbon footprint of the operation. sustainability-directory.com
The EMP details these measures along with the responsibilities for implementation, monitoring schedules, and reporting requirements to ensure continuous environmental performance improvement. scribd.com
Risk Analysis and Disaster Management in Industrial Production
Risk Analysis The process begins with Hazard Identification and Risk Assessment (HIRA). environmentclearance.nic.in Methodologies like Hazard and Operability Studies (HAZOP) or Failure Modes and Effects Analysis (FMEA) are systematically used to identify potential hazards associated with processes, equipment, and the storage of hazardous materials. ctc.edu.za The analysis evaluates the probability and potential consequences of accident scenarios such as leaks, spills, fires, or explosions. environmentclearance.nic.inenvironmentclearance.nic.in This quantitative or semi-quantitative assessment helps prioritize risks and determine the necessary safety measures to prevent accidents. ctc.edu.za
Disaster Management Plan (DMP) Based on the risk analysis, a comprehensive DMP is developed. The primary objective is to ensure preparedness to minimize damage to life, property, and the environment in the event of an emergency. preventionweb.net The DMP typically includes:
On-site and Off-site Emergency Plans: Detailed procedures for responding to different types of emergencies within the plant boundaries (on-site) and for incidents that could impact the surrounding community (off-site). environmentclearance.nic.in This involves coordination with local emergency services and authorities like the Local Emergency Planning Committee (LEPC). fema.gov
Emergency Response Infrastructure: Ensuring the availability of safety equipment such as fire hydrants, extinguishers, personal protective equipment (PPE), and first aid stations.
Emergency Communication Systems: Establishing clear protocols and systems (e.g., alarms, public address systems) for alerting workers and, if necessary, the nearby community.
Roles and Responsibilities: Defining a clear command structure and assigning specific roles and responsibilities to an emergency response team.
Training and Drills: Conducting regular training and mock drills to ensure that all personnel are familiar with emergency procedures and can respond effectively. environmentclearance.nic.inctc.edu.za
Post-Disaster Recovery: Formulating plans for remediation and restoration of the affected area after an incident. preventionweb.net
Health and Safety Considerations in Occupational Settings
The health and safety of workers in pigment manufacturing facilities are governed by strict occupational safety regulations. The primary routes of potential exposure to this compound are inhalation and skin contact. nih.govconservation-wiki.com
Occupational Hazards:
Inhalation of Dust: The most significant occupational hazard associated with powdered pigments is the inhalation of dust during handling, weighing, mixing, and packaging operations. nih.govnaturalpigments.com While this compound is considered to have low systemic toxicity, prolonged or repeated inhalation of any fine dust can cause respiratory irritation and may lead to lung damage. nih.govwildpigmentproject.org Pigment particles are often in the respirable range, meaning they are small enough to penetrate deep into the lungs. nih.gov
Skin and Eye Contact: Direct contact with the pigment powder or its preparations can cause mechanical irritation to the skin and eyes. ilo.org While this compound is not classified as a skin sensitizer, good hygiene practices are essential to prevent dermatitis. ilo.orgconservation-wiki.com
Associated Chemical Hazards: Workers may also be exposed to other chemicals used in the manufacturing process, such as organic solvents, acids, and alkalis, which have their own specific hazards. ilo.org
Safety and Control Measures: To mitigate these risks, a hierarchy of controls is implemented:
Engineering Controls: This is the first and most effective line of defense. It includes installing local exhaust ventilation (LEV) systems and dust collection equipment (e.g., baghouses) at points where dust is generated to capture it at the source. epa.govilo.org Using pigments in a wetted paste or slurry form can also eliminate the risk of airborne dust. epa.govregulations.gov
Administrative Controls: These are work practices that reduce exposure. Examples include scheduling production to minimize cleaning, implementing strict housekeeping procedures to prevent dust accumulation, and providing regular worker training on chemical hazards and safe handling practices. conservation-wiki.comnaturalpigments.com Eating, drinking, and smoking are prohibited in work areas. naturalpigments.com
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate exposure, workers must use appropriate PPE. This includes:
Respiratory Protection: NIOSH-approved dust masks or respirators are essential during any operation that could generate dust. naturalpigments.comwildpigmentproject.org
Gloves: Chemical-resistant gloves to protect hands. conservation-wiki.comnaturalpigments.com
Eye Protection: Safety glasses or goggles to prevent eye contact with pigment dust. ilo.org
Regular health monitoring and workplace air quality monitoring may also be part of a comprehensive occupational health and safety program. conservation-wiki.com
Q & A
Q. What are the standard synthetic routes for Pigment Yellow 73, and how do reaction conditions influence crystallinity and purity?
Methodological Answer: this compound (PY73) is typically synthesized via diazotization and coupling reactions. To optimize crystallinity, researchers should compare reaction parameters (e.g., pH, temperature, solvent polarity) using X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) to assess phase purity . Include controlled experiments with varying stoichiometric ratios of precursors to isolate intermediates and validate purity via HPLC or mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing PY73’s molecular structure and stability under environmental stressors?
Methodological Answer: UV-Vis spectroscopy (for λmax determination), FTIR (functional group analysis), and NMR (structural elucidation) are foundational. For stability studies, expose PY73 to controlled UV radiation, humidity, or thermal cycles, and quantify degradation products using LC-MS. Include control samples and triplicate measurements to ensure reproducibility .
Q. How can researchers design experiments to evaluate PY73’s photostability in polymer matrices for industrial applications?
Methodological Answer: Embed PY73 in polymer films (e.g., polyethylene) and subject them to accelerated weathering tests (ISO 4892). Monitor colorfastness via CIELAB colorimetry at regular intervals. Use unexposed samples as controls and correlate degradation kinetics with spectral data (e.g., FTIR for bond cleavage) .
Advanced Research Questions
Q. What computational methods can predict PY73’s electronic properties and interactions with substrates?
Methodological Answer: Density Functional Theory (DFT) simulations model PY73’s HOMO-LUMO gaps and charge-transfer behavior. Molecular dynamics (MD) simulations can predict adsorption on substrates like TiO2. Validate computational results with experimental UV-Vis and cyclic voltammetry data . Publish raw simulation parameters (e.g., basis sets, force fields) in supplementary materials for reproducibility .
Q. How should conflicting data on PY73’s toxicity in aquatic environments be resolved?
Methodological Answer: Conduct ecotoxicity assays (e.g., Daphnia magna immobilization tests) under standardized OECD guidelines. Compare results with prior studies by controlling variables like pH, dissolved organic carbon, and particle size distribution. Perform meta-analyses to identify confounding factors (e.g., impurity profiles) and publish full datasets for peer validation .
Q. What strategies mitigate batch-to-batch variability in PY73’s optical properties during scale-up?
Methodological Answer: Implement Quality-by-Design (QbD) principles: Use Design of Experiments (DoE) to optimize synthetic parameters (e.g., mixing rate, cooling gradients). Characterize batches using XRD for crystallite size and SEM for morphology. Statistically correlate process variables with CIELAB coordinates via multivariate regression .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in PY73 studies when reporting spectroscopic data?
Methodological Answer: Adopt the CRediT (Contributor Roles Taxonomy) framework for detailed methodology. Report instrument calibration protocols (e.g., wavelength accuracy for UV-Vis), baseline correction methods, and raw data archiving in repositories like Zenodo. Use standardized units (e.g., absorbance in AU, wavelength in nm) .
Q. What statistical approaches are suitable for analyzing discrepancies in PY73’s thermal degradation profiles?
Methodological Answer: Apply ANOVA to compare degradation rates across experimental groups. Use principal component analysis (PCA) to identify outlier batches or instrumental artifacts. Provide raw TGA/DSC curves and baseline-subtracted data in supplementary files .
Ethical & Reporting Standards
Q. How should researchers address potential conflicts of interest in studies funded by pigment manufacturers?
Methodological Answer: Disclose funding sources and implement blind testing protocols. Use third-party laboratories for critical analyses (e.g., purity assessments). Adhere to ICMJE guidelines for authorship and data transparency .
Q. What metadata is essential for sharing PY73-related datasets in public repositories?
Methodological Answer: Include synthesis conditions (precursor ratios, solvents), instrumental settings (e.g., HPLC column type, detector wavelength), and environmental test parameters (temperature, humidity). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles and format data in machine-readable formats (e.g., .csv, .cif) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
